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Compound of Interest

Compound Name: Ethyl 3-oxohexanoate

Cat. No.: B043111 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the spectral data for ethyl 3-
oxohexanoate (CAS No: 3249-68-1), a beta-keto ester of interest in various chemical and

pharmaceutical applications. The following sections detail its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols

for these analyses.

Chemical Structure
Ethyl 3-oxohexanoate (C₈H₁₄O₃) is a colorless liquid with a fruity odor. Its structure consists of

a six-carbon chain with a ketone at the 3-position and an ethyl ester at the 1-position.

Molecular Formula: C₈H₁₄O₃ Molecular Weight: 158.19 g/mol

Spectral Data
The following tables summarize the key spectral data for ethyl 3-oxohexanoate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environments in the

molecule.
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Assignment
Chemical Shift

(δ) ppm
Multiplicity

Coupling

Constant (J) Hz
Integration

H-a 0.93 Triplet 7.4 3H

H-b 1.62 Sextet 7.4 2H

H-c 2.52 Triplet 7.3 2H

H-d 3.44 Singlet - 2H

H-e 1.28 Triplet 7.1 3H

H-f 4.19 Quartet 7.1 2H

Solvent: CDCl₃, Spectrometer Frequency: 89.56 MHz

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

Assignment Chemical Shift (δ) ppm

C-1 167.3

C-2 49.5

C-3 202.9

C-4 45.4

C-5 17.2

C-6 13.6

C-7 (Ethyl CH₂) 61.4

C-8 (Ethyl CH₃) 14.1

Solvent: Chloroform-d, Spectrometer: Varian CFT-20[1]

Infrared (IR) Spectroscopy
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The IR spectrum identifies the functional groups present in the molecule through their

characteristic vibrational frequencies.

Wavenumber (cm⁻¹) Assignment Functional Group

1745 C=O Stretch Ester Carbonyl

1716 C=O Stretch Ketone Carbonyl

3000-2850 C-H Stretch Alkane C-H

Note: The presence of two distinct carbonyl peaks is a key feature of the IR spectrum for this

molecule.[2]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.

m/z Relative Intensity (%) Possible Fragment

158 5.8 [M]⁺ (Molecular Ion)

115 13.9 [M - C₂H₅O]⁺

113 5.4 [M - C₂H₅OH - H]⁺

88 4.9 [CH₃CH₂OCOCH₂]⁺

71 100.0
[CH₃CH₂CH₂CO]⁺ (Base

Peak)

43 97.7 [CH₃CH₂CO]⁺

Ionization Method: Electron Ionization (EI) at 75 eV[3]

Experimental Protocols
The following are generalized protocols for the acquisition of the spectral data presented

above.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

A sample of ethyl 3-oxohexanoate (approximately 5-20 mg) is dissolved in approximately

0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

The solution is then filtered through a pipette with a small cotton or glass wool plug into a

standard 5 mm NMR tube to remove any particulate matter.

The NMR tube is capped and carefully wiped clean before insertion into the spectrometer.

Data Acquisition (¹H and ¹³C):

The NMR tube is placed in the spectrometer's autosampler or manually inserted into the

magnet.

The magnetic field is shimmed to achieve homogeneity.

For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum

and enhance the signal-to-noise ratio.

The acquired FIDs are then Fourier transformed to produce the NMR spectra. Chemical

shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation and Data Acquisition (Attenuated Total Reflectance - ATR):

A background spectrum of the clean ATR crystal (e.g., diamond or zinc selenide) is collected

to account for atmospheric and instrumental interferences.

A small drop of liquid ethyl 3-oxohexanoate is placed directly onto the ATR crystal, ensuring

complete coverage of the sampling area.
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The sample spectrum is then acquired. The instrument measures the absorption of infrared

radiation by the sample.

After the measurement, the ATR crystal is cleaned with a suitable solvent (e.g., isopropanol

or acetone) and a soft, non-abrasive wipe.

Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction and Data Acquisition (Direct Insertion Probe):

A small amount of the liquid sample is introduced into a capillary tube, which is then placed

in the direct insertion probe.

The probe is inserted into the high-vacuum source of the mass spectrometer.

The sample is volatilized by heating the probe.

The gaseous molecules are then bombarded with a beam of high-energy electrons (typically

70 eV), causing ionization and fragmentation.

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z)

by a mass analyzer.

A detector records the abundance of each ion, generating the mass spectrum.

Workflow Visualization
The following diagram illustrates the general workflow for the spectral analysis of a chemical

compound like ethyl 3-oxohexanoate.
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Caption: Workflow for Spectral Analysis of Ethyl 3-oxohexanoate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Technical Guide to the Spectral Analysis of Ethyl 3-
Oxohexanoate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b043111#ethyl-3-oxohexanoate-spectral-data-nmr-ir-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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